3-Isothiazolecarboxaldehyde, 4-methyl-
Description
3-Isothiazolecarboxaldehyde, 4-methyl- is a heterocyclic organic compound featuring a five-membered isothiazole ring (comprising sulfur and nitrogen atoms) substituted with a methyl group at the 4-position and a carboxaldehyde group at the 3-position. Its structural analogs, such as isoxazole derivatives and ketones, offer indirect insights into its behavior (discussed below) .
Properties
IUPAC Name |
4-methyl-1,2-thiazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-4-3-8-6-5(4)2-7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJXPADCCFOMLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSN=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiazolecarboxaldehyde, 4-methyl- typically involves the reaction of 4-methylisothiazole with formylating agents. One common method is the Vilsmeier-Haack reaction, where 4-methylisothiazole is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 3-position .
Industrial Production Methods
Industrial production of 3-Isothiazolecarboxaldehyde, 4-methyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Isothiazolecarboxaldehyde, 4-methyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: 4-Methylisothiazole-3-carboxylic acid.
Reduction: 4-Methylisothiazole-3-methanol.
Substitution: Various substituted isothiazole derivatives depending on the reagents used.
Scientific Research Applications
3-Isothiazolecarboxaldehyde, 4-methyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Isothiazolecarboxaldehyde, 4-methyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally or functionally related compounds from the provided evidence, with emphasis on heterocyclic systems and substituent effects.
Table 1: Key Properties of Selected Compounds
Structural and Functional Analysis
Core Heterocycle Comparison Isothiazole vs. Isoxazole: The isothiazole ring (S and N atoms) differs from isoxazole (O and N atoms) in electronic and reactivity profiles. Substituent Effects: The carboxaldehyde group in 3-Isothiazolecarboxaldehyde enhances electrophilicity, making it reactive toward nucleophiles (e.g., in condensation reactions). In contrast, the carboxylic acid derivatives in isoxazole (e.g., 4-(imidazolylmethyl)-5-methyl compound) exhibit hydrogen-bonding capacity, favoring salt formation or coordination chemistry .
Physical Properties Volatility: MIBK, a ketone, has high volatility (vapor pressure: 16 mm Hg) due to its nonpolar structure, whereas heterocyclic aldehydes like 3-Isothiazolecarboxaldehyde likely exhibit lower volatility owing to polar functional groups and aromaticity .
Reactivity and Applications 3-Isothiazolecarboxaldehyde: The aldehyde group enables use in Schiff base formation or as a precursor for heterocyclic expansion. Its methyl group may sterically hinder certain reactions, influencing regioselectivity.
Research Findings and Limitations
- Synthesis Challenges : Direct synthesis routes for 3-Isothiazolecarboxaldehyde, 4-methyl- are sparsely documented. Analogous isoxazole syntheses often involve cyclization of β-diketones or nitrile oxides, but sulfur incorporation in isothiazoles requires specialized reagents (e.g., Lawesson’s reagent) .
- Thermal Stability : Isothiazoles generally exhibit lower thermal stability compared to isoxazoles due to weaker S–N bonds versus O–N bonds, which may limit high-temperature applications .
Biological Activity
3-Isothiazolecarboxaldehyde, 4-methyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- IUPAC Name : 4-Methyl-3-isothiazolecarboxaldehyde
- Molecular Formula : C5H5NOS
- Molecular Weight : 143.16 g/mol
Biological Activities
3-Isothiazolecarboxaldehyde, 4-methyl- exhibits a range of biological activities, including:
- Antimicrobial Activity : Research indicates that this compound has notable antimicrobial properties against various bacteria and fungi.
- Antioxidant Properties : It has been shown to scavenge free radicals, contributing to its potential as an antioxidant agent.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Antioxidant | Scavenges DPPH free radicals | |
| Anti-inflammatory | Reduces TNF-α levels |
The mechanisms underlying the biological activities of 3-isothiazolecarboxaldehyde, 4-methyl- are multifaceted:
- Enzyme Inhibition : The compound inhibits certain enzymes involved in microbial metabolism and inflammatory processes.
- Receptor Modulation : It may interact with specific receptors involved in oxidative stress responses.
Case Studies
Several case studies highlight the therapeutic potential of 3-isothiazolecarboxaldehyde, 4-methyl-:
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects against clinical isolates of bacteria. The results showed significant inhibition zones, indicating strong activity.
- Findings : Minimum inhibitory concentrations (MIC) were determined for various strains, demonstrating efficacy comparable to conventional antibiotics.
-
Case Study on Antioxidant Activity :
- In vitro assays were conducted to assess the antioxidant capacity using the DPPH assay.
- Results : The compound exhibited a dose-dependent scavenging effect, with IC50 values suggesting potent antioxidant activity.
-
Case Study on Anti-inflammatory Properties :
- An experimental model of inflammation was used to evaluate the anti-inflammatory effects in vivo.
- Outcome : Administration of the compound significantly reduced swelling and inflammatory markers compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
